molecular formula C10H7BrINO B12096351 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one

6-Bromo-3-iodo-1-methylquinolin-4(1H)-one

Cat. No.: B12096351
M. Wt: 363.98 g/mol
InChI Key: HPRYLBQIGJETMV-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-methylquinolin-4(1H)-one (CAS 1320361-67-8) is a versatile and valuable synthetic intermediate designed for advanced organic and medicinal chemistry research. Its core value lies in its role as a privileged scaffold for constructing chemically diverse libraries of 1,3,6-trisubstituted quinolin-4(1H)-ones. The distinct halogen atoms at the 3- and 6-positions enable regioselective sequential palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Sonogashira, and aminocarbonylation, under microwave irradiation . This compound is a fundamental building block for researchers developing new therapeutic agents, as the quinolinone core is present in compounds with a wide range of bioactivities, including antitumor, antiviral, and antimicrobial properties . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Chemical Identifiers: : 1320361-67-8 Molecular Formula: C 10 H 7 BrINO Molecular Weight: 363.98 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrINO

Molecular Weight

363.98 g/mol

IUPAC Name

6-bromo-3-iodo-1-methylquinolin-4-one

InChI

InChI=1S/C10H7BrINO/c1-13-5-8(12)10(14)7-4-6(11)2-3-9(7)13/h2-5H,1H3

InChI Key

HPRYLBQIGJETMV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)Br)I

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 3 Iodo 1 Methylquinolin 4 1h One

Direct Halogenation Approaches to Quinolone Scaffolds

Direct halogenation of a pre-existing quinolone scaffold offers an efficient route to halogenated derivatives. This approach relies on the inherent reactivity of the quinolone ring system, which can be selectively functionalized at various positions.

Regioselective C-H Halogenation of Quinolinone Systems

The direct C-H halogenation of quinolin-4(1H)-ones is a powerful tool for introducing halogens onto the heterocyclic ring. The regioselectivity of these reactions is a critical aspect, with the C3 position being particularly susceptible to electrophilic attack.

Electrochemical methods provide a green and efficient alternative to traditional halogenation reagents. These techniques often utilize simple halide salts as the halogen source, avoiding the need for harsh or toxic reagents.

Recent studies have demonstrated the effective C3-H halogenation of quinolin-4(1H)-ones under electrochemical conditions. rsc.orgresearchgate.netatlantis-press.com In this approach, potassium halides (KX) can serve as both the halogenating agent and the electrolyte in an undivided cell. rsc.orgresearchgate.net The reaction typically proceeds at room temperature using platinum electrodes and a constant current. This method has shown broad substrate scope, tolerating various substituents on the quinolone ring. rsc.orgresearchgate.net

For the synthesis of a 3-iodoquinolin-4(1H)-one derivative, potassium iodide (KI) is used as the iodine source. The proposed mechanism involves the anodic oxidation of the iodide ion to generate an iodine radical, which then participates in the C-H functionalization at the C3 position of the quinolone.

<初期の表>

Starting Material Reagents and Conditions Product Yield (%) Reference
Quinolone-4(1H)-one KI, MeOH, Pt electrodes, constant current 3-Iodoquinolin-4(1H)-one High rsc.orgresearchgate.net

Metal-free halogenation methods offer the advantage of avoiding potential metal contamination in the final products. Various reagents have been developed for the regioselective halogenation of quinolones.

For the iodination at the C3 position, N-iodosuccinimide (NIS) is a commonly used reagent. The reaction of a quinolin-4(1H)-one with NIS, typically in a solvent like N,N-dimethylformamide (DMF), can provide the corresponding 3-iodo derivative. One reported method for the synthesis of 6-bromo-3-iodo-1H-quinolin-4-one involves the use of N-iodosuccinimide in DMF at room temperature. rsc.org

Another metal-free approach for the iodination of N-fused heterocycles, including quinolines, utilizes iodine in the presence of tert-butylhydroperoxide (TBHP) as an oxidant. rsc.org This method has been shown to effectively iodinate quinolines at the C3 position. rsc.org

Sequential Introduction of Bromine and Iodine Substituents

A plausible pathway to 6-bromo-3-iodo-1-methylquinolin-4(1H)-one involves the sequential halogenation of a suitable precursor. This could start with a commercially available or synthesized 6-bromoquinolin-4(1H)-one.

The first step would be the bromination at the C6 position, which is often achieved during the synthesis of the quinolone ring itself, as will be discussed in the de novo synthesis section. Starting with 6-bromoquinolin-4(1H)-one, the next step is the iodination at the C3 position. This can be accomplished using the electrochemical or metal-free methods described previously. For instance, treatment of 6-bromoquinolin-4(1H)-one with N-iodosuccinimide would be expected to yield 6-bromo-3-iodo-1H-quinolin-4-one. rsc.org

N-Methylation Strategies for Quinolinone Derivatives

The final step in this direct approach would be the N-methylation of the 6-bromo-3-iodo-1H-quinolin-4-one intermediate. N-alkylation of quinolin-4-ones is a well-established transformation.

A common method for N-methylation involves the use of a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen atom of the quinolone, and the resulting anion then reacts with the methylating agent. For example, the reaction of a quinazolin-4-one with an alkyl halide in the presence of K₂CO₃ in DMF has been reported to give the corresponding N-alkylated product in high yield. researchgate.net A similar strategy could be applied to 6-bromo-3-iodo-1H-quinolin-4-one.

De Novo Quinolinone Synthesis with Halogen Incorporation

An alternative and often more versatile approach is the de novo synthesis of the quinolinone ring, where the halogen atoms are introduced from the beginning of the synthetic sequence. A common strategy for the synthesis of quinolin-4-ones is the Gould-Jacobs reaction.

A practical synthesis of 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones has been described, which serves as a platform for further diversification through palladium-catalyzed cross-coupling reactions. researchgate.net The synthesis of the core 6-bromoquinolin-4-ol (B142416) intermediate often starts from 4-bromoaniline (B143363).

One established route involves the reaction of 4-bromoaniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization. A variation of this involves the reaction of 4-bromoaniline with triethyl orthoformate and Meldrum's acid, followed by cyclization in a high-boiling solvent like diphenyl ether. researchgate.netatlantis-press.com This yields 6-bromoquinolin-4-ol.

The next step is the conversion of the 4-hydroxyl group to a better leaving group to facilitate iodination at the C3 position. This is typically achieved by chlorination using phosphoryl chloride (POCl₃) to give 6-bromo-4-chloroquinoline. researchgate.netatlantis-press.com The 4-chloro substituent can then be displaced by an iodo group using sodium iodide (NaI) in a Finkelstein-type reaction to produce 6-bromo-4-iodoquinoline (B1287929). researchgate.netatlantis-press.com

To obtain the desired this compound, a subsequent iodination at the C3 position and N-methylation would be necessary. The iodination of 6-bromo-4-iodoquinoline to introduce an iodine at the C3 position is not straightforward. A more likely route would involve the iodination of the 6-bromoquinolin-4-ol intermediate at the C3 position prior to the modification of the 4-position and N-methylation.

A more direct de novo approach would involve the cyclization of a suitably substituted precursor that already contains the bromine and iodine atoms. For instance, the Doebner synthesis, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid, can be used to produce substituted quinoline-4-carboxylic acids. By using 4-bromo-2-iodoaniline (B187669) as the starting material, it might be possible to construct the desired 6-bromo-3-iodoquinolin-4-one skeleton, although this specific transformation is not explicitly reported.

<初期の表>

Precursor Reaction Steps Intermediate/Product Reference
4-Bromoaniline 1. Reaction with triethyl orthoformate and Meldrum's acid2. Thermal cyclization 6-Bromoquinolin-4-ol researchgate.netatlantis-press.com
6-Bromoquinolin-4-ol Reaction with POCl₃ 6-Bromo-4-chloroquinoline researchgate.netatlantis-press.com
6-Bromo-4-chloroquinoline Reaction with NaI 6-Bromo-4-iodoquinoline researchgate.netatlantis-press.com
6-Bromoquinolin-4-ol C3-Iodination 6-Bromo-3-iodoquinolin-4-ol rsc.org

Classical Annulation Reactions Applied to Halogenated Precursors

Classical ring-forming reactions provide foundational methods for the synthesis of the quinolinone core. These methods typically involve the condensation and cyclization of appropriately substituted aniline and carbonyl-containing precursors.

Knorr Synthesis and its Variants

The Knorr quinoline (B57606) synthesis traditionally involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-2(1H)-one form. wikipedia.org For the synthesis of a 4-quinolone like the target compound, a variation known as the Conrad-Limpach-Knorr synthesis is more relevant. This involves the reaction of an aniline with a β-ketoester.

To construct the this compound scaffold via this approach, a plausible route would start with 4-bromo-N-methylaniline. The initial step would be the condensation of this aniline with an appropriate β-ketoester, such as ethyl 2-iodo-3-oxobutanoate, followed by thermal cyclization. The high temperatures required for the cyclization step can sometimes lead to side products. chempedia.inforesearchgate.net

A study on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one highlighted the importance of optimizing reaction conditions to favor the formation of the desired anilide intermediate over the alternative crotonate. researchgate.net This optimization is crucial when dealing with anilines bearing electron-withdrawing groups like bromine. researchgate.net The use of tert-butyl acetoacetate (B1235776) instead of ethyl acetoacetate was found to be beneficial, as the generated tert-butyl alcohol is less likely to interfere with the reaction. researchgate.net

Table 1: Key Features of the Knorr Synthesis for Halogenated Quinolinones

FeatureDescription
Precursors Substituted anilines (e.g., 4-bromoaniline) and β-ketoesters. chempedia.info
Key Intermediate β-ketoanilide or the corresponding enamine. chempedia.info
Conditions Typically requires strong acid (e.g., sulfuric acid, PPA) and often high temperatures for cyclization. wikipedia.org
Challenges Potential for competing reactions and the need for harsh conditions. wikipedia.org
Friedländer Annulation and Catalytic Advancements

The Friedländer annulation is a widely used method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.netnih.gov To apply this to the target molecule, one would theoretically start with 2-amino-5-bromobenzaldehyde (B112427) or a related ketone and a 1-iodo-2-propanone derivative, followed by N-methylation.

Modern advancements have introduced various catalysts to make the Friedländer reaction more efficient and selective under milder conditions. rsc.org Lewis acids like indium(III) triflate (In(OTf)₃) have been shown to be highly effective catalysts for this transformation, often under solvent-free conditions. rsc.org Other catalytic systems include the use of ionic liquids, which can act as both the solvent and promoter, and solid-supported acid catalysts like Amberlyst-15, which facilitate easier product purification and catalyst recycling. nih.govacs.org Proline has also been utilized as an organocatalyst, promoting the reaction through an aldol (B89426) condensation-type mechanism. thieme-connect.com

A study on the synthesis of 6-bromo-4-iodoquinoline utilized a related cyclization method starting from 4-bromoaniline and Meldrum's acid, followed by cyclization in hot diphenyl ether (Ph₂O). atlantis-press.com This intermediate, 6-bromoquinolin-4-ol, could then be iodinated at the 3-position and subsequently N-methylated to yield the target compound.

Camps, Snieckus, and Biere-Seelen Approaches for Substituted Quinolinones

The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline. wikipedia.org Depending on the reaction conditions and the substrate, a mixture of quinolin-2-one and quinolin-4-one isomers can be formed. wikipedia.orgresearchgate.net To favor the 4-quinolone product necessary for the target molecule's backbone, the starting material would need to be an appropriately substituted N-(2-acylphenyl)amide. For instance, N-(2-acetyl-4-bromophenyl)-2-iodoacetamide could be cyclized, followed by N-methylation. The choice of base and reaction temperature is critical in directing the regioselectivity of the cyclization. researchgate.net

The Snieckus approach, involving directed ortho-metalation, offers a powerful method for regioselective functionalization of aromatic rings. While not a direct quinolinone synthesis, it could be instrumental in preparing a key precursor. For example, starting with a protected 4-bromoaniline, directed ortho-metalation could introduce an acetyl group, which could then be elaborated into the necessary side chain for a subsequent Camps or other cyclization reaction.

The Biere-Seelen approach involves the Michael addition of a methyl anthranilate to dimethyl acetylenedicarboxylate, followed by a base-induced Dieckmann-type cyclization to form the quinolin-4-one ring. mdpi.com Adapting this for the target compound would require starting with methyl 2-amino-5-bromobenzoate. The subsequent cyclized product would then need to be iodinated and N-methylated.

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild, efficient, and highly selective routes to complex molecules. nih.gov

Palladium-Catalyzed C-H Activation and Coupling Reactions

Palladium-catalyzed reactions are particularly powerful for constructing quinolinone scaffolds. nih.govnih.gov These methods often tolerate a wide range of functional groups, making them suitable for preparing highly substituted systems. researchgate.net

One strategy involves the palladium-catalyzed oxidative annulation of acrylamides with arynes. acs.org This method could potentially be adapted by using an N-(4-bromo-phenyl)-N-methyl-acrylamide and an iodo-substituted aryne precursor. Another powerful approach is the tandem amination reaction of o-haloaryl acetylenic ketones with primary amines. acs.org For the target compound, this could involve reacting an o-bromoaryl or o-iodoaryl acetylenic ketone with methylamine, where the palladium catalyst facilitates both the initial amination and the subsequent intramolecular cyclization to form the 4-quinolone ring. acs.org

Palladium-catalyzed carbonylation reactions are also a common method for synthesizing 4-quinolones, using carbon monoxide as the carbonyl source. researchgate.net Furthermore, intramolecular Heck reactions of suitably functionalized precursors are a viable route to the quinolinone core. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Quinolinone Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentsReference
Tandem Aminationo-haloaryl acetylenic ketones, primary aminesPd₂(dba)₃, PPh₃, K₂CO₃ acs.org
Oxidative AnnulationAcrylamides, benzyne (B1209423) precursorsPd(OAc)₂, Ag₂CO₃, CsF acs.org
Coupling-Cyclization2-iodoanilines, α,β-unsaturated carbonylsPd(OAc)₂, PPh₃, NaOAc nih.gov
Ruthenium, Cobalt, Copper, Silver, and Gold-Mediated Syntheses

Other transition metals have also been successfully employed in the synthesis of quinoline and quinolinone derivatives.

Ruthenium: Ruthenium catalysts have been used for the one-pot synthesis of quinolines from nitroarenes and trialkylamines, sioc-journal.cn and from anilines and 1,3-diols. nih.gov A modified Friedländer synthesis using a ruthenium catalyst facilitates the oxidative cyclization of 2-aminobenzyl alcohol with ketones. rsc.org These methods demonstrate the versatility of ruthenium in forming the quinoline core, which can be a precursor to the desired quinolinone.

Cobalt: Cobalt-catalyzed methods are emerging as a cost-effective alternative to more expensive metals. thieme-connect.com Syntheses have been developed involving the redox-neutral annulation of anilides and alkynes researchgate.net and the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. acs.org A notable method involves the cobalt-mediated radical cyclization of α-bromo-N-phenylacetamide derivatives to form quinolin-2(1H)-ones, a process that could potentially be adapted for 4-quinolone synthesis. thieme-connect.com

Copper: Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes provide a direct route to quinoline derivatives. rsc.org Copper has also been used to catalyze the annulation of sulfoxonium ylides with anthranils and the intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines. mdpi.com These methods highlight copper's utility in constructing the fundamental quinoline ring system.

Silver: Silver salts, such as AgOTf or silver acetate, are often used as co-catalysts or oxidants in reactions catalyzed by other metals, such as copper. mdpi.com They have also been used to catalyze the oxidation cascade of N-aryl-3-alkylideneazetidines to provide functionalized quinolines. mdpi.com

Gold: Gold catalysis has seen significant advancements in quinoline synthesis. rsc.orgnih.govresearchgate.net Gold catalysts, acting as carbophilic π-Lewis acids, can activate alkynes towards cyclization. rsc.org Methods include the annulation of aniline derivatives with alkynes and the intramolecular cyclization of 2-ethynyl-substituted anilines. rsc.orgnih.gov A plausible strategy for the target compound could involve the gold-catalyzed cyclization of a pre-formed N-(2-alkynyl-4-bromophenyl)-N-methylamine, followed by iodination.

Iron(III)-Catalyzed Cascade Reactions

Iron(III) catalysis represents an economical and environmentally benign approach to the synthesis of quinoline and quinolone scaffolds. While a specific iron-catalyzed cascade reaction for the direct synthesis of this compound is not explicitly reported, general iron-catalyzed methods for quinoline formation offer significant potential for adaptation. These reactions often proceed through a domino or cascade sequence, where multiple bonds are formed in a single pot, enhancing synthetic efficiency.

A notable example is the iron(III)-catalyzed three-component reaction between anilines, aldehydes, and nitroalkanes. This method provides a straightforward route to substituted quinolines through a probable sequence of aza-Henry reaction, cyclization, and denitration nih.gov. The use of readily available starting materials and an inexpensive, non-toxic iron catalyst makes this an attractive strategy nih.gov. Another iron-catalyzed approach involves the oxidative coupling of alcohols or methyl arenes with 2-amino phenyl ketones to furnish 4-quinolones acs.org. The versatility and functional group tolerance of these iron-catalyzed reactions suggest their potential applicability in constructing the core of the target molecule, possibly by using a suitably substituted aniline and other building blocks.

CatalystStarting MaterialsReaction TypeKey AdvantagesReference
FeCl₃Anilines, Aldehydes, NitroalkanesThree-component domino reactionInexpensive catalyst, operational simplicity, high yields nih.gov
Fe(OTs)₃·6H₂O2-Amino phenyl ketones, Alcohols/Methyl arenesOxidative couplingDirect approach from less functionalized substrates acs.org

Oxidative Annulation Mechanisms for Quinoline Ring Formation

Oxidative annulation has emerged as a powerful strategy for the synthesis of quinolines, often involving transition-metal catalysis to facilitate C-H activation and subsequent ring formation. These methods provide access to a wide array of substituted quinolines with high efficiency and atom economy. While a specific oxidative annulation for this compound is not detailed, the general mechanisms provide a blueprint for potential synthetic routes.

Transition metals such as rhodium, ruthenium, and copper are frequently employed to catalyze the oxidative annulation of various substrates. For instance, rhodium-catalyzed C-H activation and annulation of enaminones with anthranils can produce 3-substituted quinolines nih.gov. Similarly, copper-catalyzed reactions have been developed for the synthesis of quinolines from saturated ketones and anthranils nih.gov. These reactions typically proceed through a series of steps including C-H activation, coordination of the coupling partner, migratory insertion, and reductive elimination or oxidative addition followed by cyclization. The choice of oxidant, which can range from metal-based reagents to molecular oxygen, is often crucial for the reaction's success and selectivity nih.gov.

CatalystKey TransformationMechanistic FeatureReference
RhodiumAnnulation of enaminones with anthranilsortho-C-H bond activation nih.gov
CopperReaction of saturated ketones with anthranilsIn situ generation of 3-substituted quinoline derivatives nih.gov
PalladiumAllylic C-H oxidative annulationAssembly of functionalized 2-substituted quinolines nih.gov

Green Chemistry and Sustainable Synthetic Routes to this compound

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolones. These approaches aim to improve the environmental footprint of synthetic methodologies by using safer solvents, recyclable catalysts, and more energy-efficient reaction conditions.

Several green strategies have been reported for the synthesis of the quinolone scaffold. These include microwave-assisted synthesis, the use of water as a solvent, and the development of catalyst-free methods sruc.ac.ukmdpi.com. For instance, the synthesis of 4-quinolones has been achieved through a transition-metal-free oxidative cyclization of isatins and alkynes using tertiary butyl hydroperoxide (TBHP) as an oxidant in DMSO acs.org. Another green approach involves the use of recyclable catalysts, such as polymer-supported catalysts or ionic liquids, which can be easily separated from the reaction mixture and reused sruc.ac.uk.

A practical and green protocol for the C3 regioselective halogenation of 4-quinolones has been developed using potassium halide salts and a hypervalent iodine reagent. This method can be performed in water, a benign solvent, without a significant decrease in yield, making it an environmentally friendly option for the final iodination step in the synthesis of the target compound nih.govacs.org.

Green ApproachReaction ExampleKey Sustainability FeatureReference
Microwave-assisted synthesisSynthesis of 2-methyl-4-quinolone derivativesReduced reaction times, energy efficiency mdpi.com
Use of water as solventSynthesis of 4-quinolone derivatives from isatoic anhydrideBenign solvent, simplified workup mdpi.com
Metal-free catalysisOxidative cyclization of isatins and alkynesAvoids toxic and expensive metal catalysts acs.org
Halogenation in waterC3-iodination of 4-quinolonesUse of an environmentally friendly solvent nih.govacs.org

Reactivity and Derivatization Studies of 6 Bromo 3 Iodo 1 Methylquinolin 4 1h One

Halogen-Mediated Cross-Coupling Chemistry

Suzuki-Miyaura Cross-Coupling at Bromine and Iodine Sites

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, demonstrates remarkable site selectivity with 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one. wikipedia.org The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-halogen bond, transmetalation with an organoboron reagent, and subsequent reductive elimination to yield the coupled product. libretexts.org In dihalogenated substrates like the title compound, the reaction preferentially occurs at the more labile C-I bond. libretexts.org

This chemoselectivity allows for the initial coupling of an aryl or vinyl group at the C3 position while leaving the C6-bromo substituent intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, a second, distinct Suzuki-Miyaura coupling can be performed at the C6 position, enabling the synthesis of asymmetrically disubstituted quinolinones. nih.gov This sequential approach is a powerful tool for building molecular complexity. nih.govresearchgate.net For instance, an initial coupling with an arylboronic acid can be achieved at the C3-iodo position using a standard palladium catalyst like Pd(PPh₃)₄. The resulting 6-bromo-3-aryl-1-methylquinolin-4(1H)-one can then be subjected to a second coupling with a different boronic acid, often under more forcing conditions or with a different catalyst system, to functionalize the C6-bromo position. rsc.orgnih.gov

Table 1: Regioselectivity in Suzuki-Miyaura Coupling

Reactive Site Relative Reactivity Coupling Partner Typical Product
C3-Iodine High Arylboronic Acid 3-Aryl-6-bromo-1-methylquinolin-4(1H)-one

Sonogashira Cross-Coupling Reactions for Alkyne Functionalization

Similar to the Suzuki-Miyaura reaction, the Sonogashira cross-coupling offers a method for C-C bond formation, specifically for introducing alkyne moieties. The reaction of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, is expected to proceed with high regioselectivity at the C3-iodo position. researchgate.net

The higher reactivity of the C-I bond ensures that the alkynyl group is selectively installed at the C3 position, yielding 3-alkynyl-6-bromo-1-methylquinolin-4(1H)-one derivatives. These products are valuable intermediates themselves, as the newly introduced alkyne can participate in further reactions, such as cycloadditions or subsequent cross-coupling reactions. The remaining C6-bromo site can be targeted in a later step for further diversification, for example, through Suzuki or Heck coupling reactions. researchgate.net

Heck Reactions with Substituted Quinolones

The Heck reaction provides a powerful method for the alkenylation of aryl halides. wikipedia.org This palladium-catalyzed reaction couples the quinolone scaffold with an alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.org For this compound, the reaction is highly likely to occur selectively at the C3-iodo position due to the differential reactivity of the carbon-halogen bonds (I > Br). rsc.orgthieme-connect.de

Reacting the title compound with alkenes such as acrylates or styrenes under Heck conditions would lead to the formation of 3-alkenyl-6-bromo-1-methylquinolin-4(1H)-ones. rsc.orgresearchgate.net The general catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by olefin insertion and β-hydride elimination. rsc.orgyoutube.com The resulting vinyl-substituted quinolones are useful for synthesizing extended conjugated systems and as precursors for other functional group transformations. The C6-bromo position remains available for subsequent functionalization. nih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki, Sonogashira, and Heck reactions, the this compound scaffold is amenable to other important transformations, such as the Buchwald-Hartwig amination for C-N bond formation. wikipedia.orglibretexts.org This reaction allows for the introduction of primary or secondary amines at the aryl halide positions. nih.govorganic-chemistry.org Given the established reactivity trend, amination would selectively occur at the C3-iodo position under milder conditions. libretexts.org This provides a route to 3-amino-6-bromo-1-methylquinolin-4(1H)-one derivatives, which are important substructures in medicinal chemistry. researchgate.net By employing more robust catalyst systems or harsher conditions, subsequent amination at the C6-bromo position could potentially be achieved.

Nucleophilic Substitution Reactions on Halogenated Quinolinones

The halogen atoms on the this compound ring are susceptible to nucleophilic substitution, although their reactivity is influenced by their position on the quinolinone core. Halogens attached to the pyridine (B92270) ring (like the 3-iodo group) are generally more activated towards nucleophilic attack than those on the carbocyclic (benzene) ring (the 6-bromo group). mdpi.com

Furthermore, the inherent leaving group ability of the halogens plays a crucial role, with iodide being a significantly better leaving group than bromide. libretexts.org Consequently, nucleophilic displacement is expected to occur almost exclusively at the C3 position. Reactions with various nucleophiles, such as alkoxides, thiolates, or amines, would lead to the selective displacement of the iodine atom to form 3-substituted-6-bromo-1-methylquinolin-4(1H)-ones. mdpi.comacs.org The lower reactivity of the C6-bromo bond towards nucleophilic attack makes it a less favorable site for substitution under typical conditions. nih.govyoutube.comsavemyexams.comrsc.orgyoutube.com

Table 2: Predicted Reactivity in Nucleophilic Substitution

Position Halogen Relative Reactivity Potential Nucleophiles
C3 Iodine High RO⁻, RS⁻, R₂NH

Electrophilic Aromatic Substitution on the Quinolinone Scaffold

Electrophilic aromatic substitution (EAS) on the quinolinone ring system is directed by the combined electronic effects of the existing substituents and the nature of the fused rings. In the parent quinoline (B57606) molecule, electrophilic attack preferentially occurs on the electron-richer benzene (B151609) ring, primarily at the C5 and C8 positions. quora.comreddit.com

For this compound, the situation is more complex. The pyridine ring is deactivated by the electron-withdrawing carbonyl group at C4. The benzene ring is substituted with a bromine atom at C6, which is a deactivating but ortho-, para-directing group. Therefore, incoming electrophiles would be directed to the positions ortho and para to the bromine, which are C5 and C7 (the C8 position is para, but C7 is also activated). Given that the C6 position is blocked, electrophilic attack is most likely to occur at the C5 and C7 positions of the benzene ring. rsc.org Reactions such as nitration, sulfonation, or Friedel-Crafts acylation would likely yield C5- or C7-substituted derivatives, further expanding the synthetic utility of this versatile chemical intermediate. mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Aryl-6-bromo-1-methylquinolin-4(1H)-one
6-Aryl-3-iodo-1-methylquinolin-4(1H)-one
3-Alkynyl-6-bromo-1-methylquinolin-4(1H)-one
3-Alkenyl-6-bromo-1-methylquinolin-4(1H)-one
3-Amino-6-bromo-1-methylquinolin-4(1H)-one
3-substituted-6-bromo-1-methylquinolin-4(1H)-ones
C5- or C7-substituted-6-Bromo-3-iodo-1-methylquinolin-4(1H)-one
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Arylboronic Acid
Terminal Alkyne
Acrylates

Reactivity of the 1-Methyl Group and Carbonyl Moiety

The reactivity of the 1-methyl group and the carbonyl moiety in quinolin-4(1H)-ones, while less frequently exploited than the halogenated positions, presents opportunities for specific chemical transformations. The 1-methyl group is generally stable; however, under specific conditions, it can be a site for functionalization, although this is not a common pathway for this class of compounds.

The carbonyl group at the C4-position exhibits typical ketone chemistry. It can potentially undergo reactions such as reduction to a hydroxyl group or conversion to a thiocarbonyl. However, the aromaticity of the quinolone ring system imparts a high degree of stability, making the carbonyl less reactive than in aliphatic ketones. The delocalization of the nitrogen lone pair into the ring and towards the carbonyl oxygen reduces its electrophilicity.

Chemo- and Regioselective Functionalization Strategies

The primary value of this compound in synthetic chemistry lies in the differential reactivity of the C-Br and C-I bonds, enabling highly chemo- and regioselective functionalization. This is particularly evident in palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective substitution at the 3-position while leaving the 6-position intact for subsequent modifications.

A practical and versatile approach for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones starts from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one. researchgate.net This method relies on sequential palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and aminocarbonylation, often enhanced by microwave irradiation. researchgate.net This strategy's success hinges on the ability to perform these reactions regioselectively, targeting the iodo-substituent first.

Table 1: Regioselective Palladium-Catalyzed Reactions

Reaction TypePosition TargetedCatalyst/ReagentsApplication
Suzuki-MiyauraC-3Pd catalyst, boronic acidIntroduction of aryl or heteroaryl groups
SonogashiraC-3Pd/Cu catalyst, terminal alkyneIntroduction of alkynyl moieties
AminocarbonylationC-3Pd catalyst, CO, amineFormation of amide derivatives

This sequential approach allows for the creation of diverse chemical libraries from a single, versatile starting material.

Derivatization for Analytical and Chemical Biology Applications

The functional handles on the this compound scaffold make it an attractive starting point for the development of probes for analytical and chemical biology applications. The ability to introduce a variety of substituents through the cross-coupling reactions described above allows for the attachment of reporter groups such as fluorophores, biotin (B1667282) tags, or photoaffinity labels.

For instance, the introduction of an alkyne group via a Sonogashira reaction at the 3-position would enable the subsequent attachment of azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This could be used to link the quinolone core to biomolecules or fluorescent dyes for imaging studies.

While specific examples of the derivatization of this compound for these exact purposes are not extensively documented in the literature, the underlying chemistry is well-established for related quinolone systems. Quinolone derivatives have been investigated as inhibitors of various enzymes and proteins, such as protein kinases, making the development of chemical probes based on this scaffold a promising area of research. researchgate.net

Table 2: Potential Derivatizations for Specific Applications

Functional Group IntroducedPotential ApplicationRelevant Chemistry
FluorophoreCellular imaging, fluorescence polarization assaysSuzuki or Sonogashira coupling with a fluorescent boronic acid or alkyne
BiotinAffinity-based protein profiling, pulldown assaysAmide coupling to a biotin-amine derivative
Photoaffinity LabelTarget identification and validationIntroduction of a photoreactive group (e.g., benzophenone, diazirine)

The synthesis of such specialized derivatives would pave the way for a deeper understanding of the biological targets and mechanisms of action of this class of compounds.

Spectroscopic and Structural Elucidation of 6 Bromo 3 Iodo 1 Methylquinolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution.

¹H NMR for Proton Chemical Environments and Coupling Analysis

A hypothetical ¹H NMR spectrum of 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one would provide crucial information. The N-methyl group would likely appear as a singlet in the range of 3.5-4.0 ppm. The aromatic protons on the quinolone ring would exhibit characteristic chemical shifts and coupling patterns. For example, the proton at position 2, being adjacent to the carbonyl group and the iodine atom, would likely be significantly deshielded. The protons on the benzene (B151609) ring (H-5, H-7, and H-8) would show splitting patterns determined by their coupling with each other.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon (C-4) would be expected to have a chemical shift in the range of 160-180 ppm. The carbon bearing the iodine (C-3) and the carbon bearing the bromine (C-6) would also have characteristic shifts influenced by the heavy halogens. The N-methyl carbon would appear at a higher field, typically around 30-40 ppm.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1640-1680 cm⁻¹. Other characteristic peaks would include C-N stretching, C-H stretching and bending vibrations for the aromatic and methyl groups, and potentially vibrations corresponding to the C-Br and C-I bonds at lower frequencies.

Raman Spectroscopy (if applicable)

Raman spectroscopy could provide complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-I and C-Br bonds might be more prominent in the Raman spectrum.

Without experimental data, the following tables are predictive and based on known spectroscopic trends for similar quinolone structures.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
N-CH₃ 3.5 - 4.0 s
H-2 8.0 - 8.5 s
H-5 7.8 - 8.2 d
H-7 7.5 - 7.8 dd

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
N-CH₃ 30 - 40
C-2 140 - 150
C-3 90 - 100
C-4 160 - 180
C-4a 135 - 145
C-5 125 - 135
C-6 115 - 125
C-7 130 - 140
C-8 115 - 125

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
C=O (Amide) 1640 - 1680
C=C (Aromatic) 1450 - 1600
C-N 1200 - 1350
C-H (Aromatic) 3000 - 3100

Table 4: List of Compounds Mentioned

Compound Name
This compound

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound (C₁₀H₇BrINO), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with a high degree of precision. This calculated value serves as a benchmark for experimental determination.

Table 1: Calculated Exact Mass for the Protonated Molecule of this compound

Molecular Formula Ion Calculated m/z

This table is based on theoretical calculations.

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways, characteristic of the quinolone scaffold and its substituents. Under typical ionization conditions, such as electrospray ionization (ESI), the molecule would first be protonated to form the [M+H]⁺ ion. Subsequent fragmentation induced by collision (Collision-Induced Dissociation - CID) would likely involve the following steps:

Loss of a Methyl Radical: A common fragmentation for N-methylated compounds is the loss of the methyl group as a radical (•CH₃), leading to a fragment ion with a mass reduction of approximately 15 Da.

Decarbonylation: The loss of a carbon monoxide (CO) molecule from the quinolone ring is a characteristic fragmentation pathway for 4-quinolones. nih.gov This results in a mass loss of 28 Da.

Halogen Loss: The carbon-halogen bonds can cleave, leading to the loss of either the iodine or bromine atom. Due to the weaker C-I bond compared to the C-Br bond, the initial loss of an iodine radical (•I) is a highly probable event.

Sequential Losses: A combination of these fragmentation events can also be observed, such as the sequential loss of a methyl radical followed by carbon monoxide.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Proposed Fragment m/z (approx.)
[M+H]⁺ 364
[M+H - •CH₃]⁺ 349
[M+H - CO]⁺ 336
[M+H - •I]⁺ 237
[M+H - Br]⁺ 285

This table represents predicted fragmentation patterns based on the general behavior of related quinolone structures.

Electronic Spectroscopy

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between different electronic energy levels.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the quinolone chromophore. The electronic transitions responsible for these absorptions are primarily π → π* and n → π* transitions. The extended conjugation in the quinolone ring system gives rise to strong absorptions in the UV region. The presence of bromine and iodine as auxochromes may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Based on studies of similar quinolone derivatives, one can predict the approximate location of the principal absorption bands. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Type of Transition
~280-300 π → π*

This table contains predicted values based on the known spectroscopic behavior of related quinolone compounds.

Fluorescence, the emission of light from a substance that has absorbed light, is not a universally observed phenomenon for all quinolone derivatives. While some quinolones are known to be fluorescent, this property is highly dependent on the specific substitution pattern and the molecular environment. There is currently no available information in the scientific literature to suggest that this compound is a fluorescent compound. Therefore, a detailed analysis of its fluorescence properties is not possible at this time.

Computational and Theoretical Studies on 6 Bromo 3 Iodo 1 Methylquinolin 4 1h One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the intrinsic properties of molecules like 6-bromo-3-iodo-1-methylquinolin-4(1H)-one from first principles.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like this compound, DFT calculations, often using a hybrid functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine its ground state properties. researchgate.net These calculations yield crucial information such as the total energy, electron density distribution, and the dipole moment, which are fundamental to understanding the molecule's stability and intermolecular interactions.

Molecular Geometry Optimization and Conformational Landscape Analysis

A critical first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles. Given the presence of the methyl group, a conformational landscape analysis could also be performed to identify different rotational isomers (conformers) and their relative energies, thus identifying the most stable conformation.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The HOMO-LUMO energy gap (ΔE) is a significant descriptor of chemical reactivity and stability. dntb.gov.ua A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua Conversely, a small gap suggests that the molecule is more reactive. dntb.gov.ua For this compound, the electron-withdrawing effects of the bromine and iodine atoms, as well as the carbonyl group, would influence the energies of these orbitals.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

DescriptorFormulaSignificance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) η = (ELUMO - EHOMO)/2Indicates resistance to change in electron distribution.
Chemical Softness (S) S = 1/ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ²/2ηMeasures the electrophilic character of a molecule.

These parameters provide a quantitative basis for predicting how the molecule will behave in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack and are often associated with lone pairs of atoms like oxygen and nitrogen. In this compound, the carbonyl oxygen would be a prominent red region.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

The MEP map would provide a clear visual guide to the reactive centers of the molecule.

Electron Density Topological Analysis (e.g., QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a more profound method for analyzing the electron density to characterize the nature of chemical bonds. By analyzing the topology of the electron density (ρ), one can identify bond critical points (BCPs) and analyze their properties, such as the electron density at the BCP (ρBCP) and its Laplacian (∇²ρBCP). These values help to distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions. For this compound, QTAIM could be used to precisely characterize the nature of the C-Br, C-I, and C=O bonds, as well as any potential intramolecular interactions.

Spectroscopic Property Prediction and Validation

Computational methods are also extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra could be calculated. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another important application. researchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) method, theoretical chemical shifts can be calculated and correlated with experimental spectra, providing a powerful tool for structure elucidation and confirmation. researchgate.net

Computational NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (T), are widely used to predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of complex spectra and the verification of proposed structures. ekb.egmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating isotropic nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com

For a molecule like this compound, calculations would typically be performed using a functional such as B3LYP with a reasonably large basis set, for instance, 6-311++G(d,p), to accurately account for electronic effects. ekb.egresearchgate.net Theoretical studies on related quinolinone systems have shown a good correlation between calculated and experimental NMR data. researchgate.netmdpi.com Calculations on halogenated compounds can sometimes be challenging due to relativistic effects, particularly for carbons bearing heavy halogens like iodine, which may lead to larger deviations from experimental values. escholarship.org

A comparative analysis between theoretical and experimental data is crucial. The predicted chemical shifts for the protons and carbons of this compound would be benchmarked against experimentally obtained values to confirm structural assignments.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts Note: This table is illustrative. Experimental values would be required for a direct comparison.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H~8.0-8.5-
C5-H~7.8-8.2-
C7-H~7.5-7.9-
C8-H~7.2-7.6-
N-CH₃~3.5-4.0~30-35
C2-~140-145
C3-~90-95
C4-~175-180
C6-~115-120

Computational IR Vibrational Frequency Analysis

Computational vibrational frequency analysis using DFT is an indispensable tool for interpreting infrared (IR) spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands to the corresponding molecular motions (e.g., stretching, bending). nih.gov These calculations not only help to confirm the presence of key functional groups but also provide a deeper understanding of the molecule's vibrational properties.

For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the quinolinone core. DFT calculations would predict the frequency for this mode, typically in the 1600-1650 cm⁻¹ range. Furthermore, calculations would help identify the vibrational modes associated with the C-Br and C-I bonds, as well as the various C-H and C=C vibrations within the aromatic system. Calculated frequencies are often systematically scaled by a small factor to correct for anharmonicity and other theoretical approximations, improving their agreement with experimental data.

Table 2: Predicted IR Vibrational Frequencies for Key Functional Groups Note: This table is illustrative of typical frequency ranges.

Vibrational ModeTypical Predicted Frequency Range (cm⁻¹)Description
C=O Stretch1620-1660Characteristic strong band for the quinolinone carbonyl group.
C=C Aromatic Stretch1500-1600Multiple bands corresponding to the quinoline (B57606) ring system.
N-CH₃ Bending1400-1450Vibrations of the N-methyl group.
C-I Stretch500-600Vibration of the carbon-iodine bond.
C-Br Stretch600-700Vibration of the carbon-bromine bond.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption (UV-Vis) spectra. nih.govresearchgate.net This technique calculates the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λ_max). researchgate.net It also provides the oscillator strength for each transition, which relates to the intensity of the absorption band. rsc.org

For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, which are typically π → π* transitions within the conjugated quinolinone system. rsc.org The calculations can reveal how the halogen substituents and the N-methyl group influence the energies of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption spectrum. To achieve better accuracy, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM), as the electronic spectra of quinoline derivatives can be sensitive to the polarity of the medium. researchgate.net

Table 3: Illustrative TD-DFT Prediction of Electronic Transitions Note: This table is illustrative. Specific values depend on the chosen functional, basis set, and solvent model.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~340-360~0.2-0.4HOMO → LUMO (π → π)
S₀ → S₂~310-330~0.1-0.3HOMO-1 → LUMO (π → π)
S₀ → S₃~280-300~0.5-0.7HOMO → LUMO+1 (π → π*)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for investigating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. For transformations involving this compound, computational studies can map out entire reaction pathways, identify key intermediates, and calculate the energetic barriers that govern reaction rates.

Transition State Characterization and Reaction Pathway Determination

The elucidation of a reaction mechanism involves charting the path from reactants to products on a potential energy surface (PES). A key goal is to locate and characterize the transition state (TS), which represents the highest energy point along the minimum energy path. A transition state is a first-order saddle point on the PES, uniquely defined by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For reactions such as further substitution, coupling, or cyclization involving this compound, computational modeling can be used to:

Propose a plausible reaction pathway based on known chemical principles, such as those seen in Friedländer or Gould-Jacobs quinoline syntheses. mdpi.commdpi.com

Optimize the geometries of all reactants, intermediates, transition states, and products.

Perform frequency calculations to confirm that minima have zero imaginary frequencies and transition states have exactly one.

Conduct Intrinsic Reaction Coordinate (IRC) calculations to verify that a located TS correctly connects the intended reactant and product minima.

Energetic Profiles and Activation Barriers of Transformations

Once the stationary points on the potential energy surface have been identified, their relative energies can be calculated to construct a reaction energy profile. This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Energetic Profiles: A plot of the relative energy versus the reaction coordinate visually represents the mechanism. It shows the stability of intermediates relative to reactants and products.

Activation Barriers (Ea): The activation energy is the energy difference between the reactants and the transition state. It is the primary determinant of the reaction rate, with lower barriers corresponding to faster reactions. By comparing the activation barriers for competing reaction pathways, chemists can predict the selectivity and outcome of a reaction. For example, in a palladium-catalyzed coupling reaction, DFT could be used to determine whether oxidative addition at the C-I bond is kinetically favored over the C-Br bond by comparing the respective activation barriers.

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SR/SP) studies aim to connect the molecular structure of a compound to its chemical reactivity and physical properties. DFT calculations are central to these studies as they provide a wealth of electronic and structural descriptors. nih.govnih.gov

For this compound, key descriptors can be calculated to predict its behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. ekb.eg

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions of the molecule, predicting sites for electrophilic and nucleophilic attack, respectively.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, offering a quantitative measure of the electron distribution and identifying potentially reactive sites.

Structural Parameters: Bond lengths, bond angles, and dihedral angles obtained from optimized geometries can be correlated with reactivity. nih.govnih.gov For instance, a longer, weaker C-I bond compared to the C-Br bond would suggest that reactions initiating with bond cleavage are more likely to occur at the iodo-substituted position.

These theoretical descriptors can be correlated with experimental data (e.g., reaction yields, rates, or biological activity) to build predictive models, guiding the design of new quinolinone derivatives with desired properties. ekb.egnih.gov

Table 4: Key Computational Descriptors and Their Significance

DescriptorTypical Predicted Value/FeaturePredicted Significance for Reactivity/Properties
HOMO Energy-6.0 to -7.0 eVIndicates susceptibility to electrophilic attack. Localized on the quinolinone ring.
LUMO Energy-1.5 to -2.5 eVIndicates susceptibility to nucleophilic attack. Likely has significant contribution from the C=C-C=O system.
HOMO-LUMO Gap~4.0-5.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
MEP SurfaceNegative potential near C=O oxygenThe carbonyl oxygen is a primary site for hydrogen bonding and electrophilic interaction.
Dipole Moment~2.0-4.0 DIndicates overall molecular polarity, influencing solubility and intermolecular interactions.

In Silico Design and Screening of Novel Quinolinone Derivatives

The process of in silico design and screening of novel derivatives of this compound involves a multi-step computational workflow aimed at identifying promising drug candidates prior to their actual synthesis and biological testing. This approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

Virtual Library Generation: The process begins with the creation of a virtual library of novel quinolinone derivatives. This is achieved by systematically modifying the core structure of this compound at specific positions. The presence of the bromo and iodo substituents at the 6 and 3 positions, respectively, offers strategic points for chemical diversification through various coupling reactions. For example, a practical synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones has been described starting from a 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one scaffold, highlighting its utility in generating chemical diversity. researchgate.net

Molecular Docking and Binding Energy Calculation: Once the virtual library is established, molecular docking studies are performed to predict the binding affinity and orientation of each derivative within the active site of a specific biological target. This structure-based drug design approach requires the three-dimensional structure of the target protein, which can be obtained from crystallographic data or homology modeling. For related quinazolinone derivatives, molecular docking has been successfully used to predict their binding modes in the active site of enzymes like EGFR (Epidermal Growth Factor Receptor). nih.gov The binding energy, often calculated in kcal/mol, provides a quantitative measure of the binding affinity, with lower values indicating a more stable protein-ligand complex.

Molecular Dynamics (MD) Simulations: To further refine the docking results and assess the stability of the ligand-protein complex over time, molecular dynamics simulations are employed. MD simulations provide a dynamic view of the interactions between the ligand and the protein, allowing for the analysis of conformational changes and the stability of key hydrogen bonds and other non-covalent interactions.

ADMET Prediction: A crucial aspect of in silico screening is the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed derivatives. Various computational models are used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. These predictions help in prioritizing compounds with favorable drug-like properties for synthesis. For instance, in silico ADMET profiling has been applied to novel 6-hydroxyquinolinone derivatives to identify candidates with low toxicity and good absorption. nih.gov

The following table illustrates the type of data that would be generated during an in silico screening campaign of hypothetical derivatives of this compound targeting a specific protein kinase.

Derivative IDModification at C3Modification at C6Docking Score (kcal/mol)Predicted Oral Bioavailability (%)Predicted BBB Permeability
Parent IodoBromo-7.265Low
Deriv-001 PhenylBromo-8.570Low
Deriv-002 ThienylBromo-8.972Low
Deriv-003 IodoPhenyl-7.868Medium
Deriv-004 IodoPyridyl-8.175High
Deriv-005 PhenylPyridyl-9.278Medium

Through this systematic in silico approach, a large virtual library can be efficiently narrowed down to a smaller set of high-priority candidates for chemical synthesis and subsequent in vitro and in vivo evaluation. This rational design strategy, centered on the versatile this compound scaffold, holds significant potential for the discovery of novel and potent therapeutic agents.

Applications and Potential in Chemical Biology Scaffold Based Research

Quinolinone as a Privileged Scaffold for Chemical Probe Development

The quinolinone skeleton is recognized for its drug-like properties and its ability to be readily modified through established synthetic routes, making it an ideal platform for creating chemical probes. mdpi.comnih.gov These probes are essential tools in chemical biology for interrogating complex biological systems. While specific research on 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one as a direct chemical probe is not extensively documented, its structural features—notably the presence of two different halogens at specific positions—provide orthogonal handles for further functionalization. This allows for the precise attachment of reporter groups, such as fluorophores or affinity tags, which are critical for visualizing and isolating biological targets. The N-methyl group also enhances its solubility and metabolic stability, desirable properties for a chemical probe.

Structure-Activity Relationship (SAR) Studies of Functionalized Quinolinones at a Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinolinone derivatives, SAR studies have revealed key insights into their interactions with various biological targets. lookchem.com Modifications at different positions on the quinolinone ring have been shown to significantly impact their antibacterial and anticancer activities. researchgate.netrsc.org

For instance, in the broader class of quinolones, the substituent at the N-1 position, the nature and position of halogens on the benzene (B151609) ring (positions 5, 6, 7, and 8), and the group at the C-3 position are all critical determinants of activity. While specific SAR studies on this compound are limited, the presence of a bromine atom at the 6-position and an iodine atom at the 3-position is significant. Halogens can influence the electronic properties of the ring system and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The N-methyl group at position 1 is also a key feature, often introduced to modulate activity and pharmacokinetic properties.

A hypothetical SAR study on derivatives of this compound could explore the effects of replacing the bromine or iodine with other functional groups to probe their respective contributions to biological activity.

PositionSubstituent in this compoundPotential for SAR StudiesHypothesized Impact on Activity
1Methyl (-CH3)Varying the alkyl chain length or introducing cyclic substituents.Modulation of solubility, metabolic stability, and steric interactions with the target.
3Iodine (-I)Replacement with other halogens (F, Cl, Br) or with aryl/heteroaryl groups.Alteration of electronic properties, halogen bonding potential, and introduction of new interaction sites.
6Bromine (-Br)Substitution with other halogens, electron-donating, or electron-withdrawing groups.Modification of the overall electron density of the scaffold and potential for specific interactions.

Mechanistic Studies of Chemical Interactions with Biological Systems

Understanding the mechanism by which a compound interacts with biological systems is crucial for its development as a therapeutic agent or a research tool.

Halogenated quinolinones have been identified as potent inhibitors of the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain in various parasites, including the malaria parasite Plasmodium falciparum. atlantis-press.com This complex is a validated drug target, and its inhibition disrupts the parasite's energy production and pyrimidine (B1678525) biosynthesis, ultimately leading to its death. atlantis-press.com

While direct studies on this compound are not available, other halogenated quinolones have been shown to bind to the Q_i (ubiquinone reduction) site of the cytochrome bc1 complex. atlantis-press.com The nature and position of the halogen substituents can influence the binding affinity and selectivity for the parasite's enzyme over the human counterpart. The presence of both bromine and iodine in this compound suggests that it could be a promising candidate for development as an antiparasitic agent, warranting further investigation into its mechanism of action against the cytochrome bc1 complex.

The design of effective ligands and molecular probes based on the quinolinone core follows several key principles. The scaffold itself provides a rigid framework that can be appropriately decorated with functional groups to achieve high affinity and selectivity for a target of interest.

Key design considerations include:

Vectorial Elaboration: The di-halogenated nature of this compound allows for site-selective modifications. The iodine at the C-3 position is more amenable to certain cross-coupling reactions (e.g., Sonogashira, Suzuki) compared to the bromine at the C-6 position, enabling a stepwise and controlled elaboration of the scaffold.

Introduction of Water-Solubilizing Groups: For biological applications, particularly for molecular probes used in cellular imaging, the introduction of polar or ionizable groups can enhance aqueous solubility.

Attachment of Reporter Moieties: As mentioned, the reactive halogen sites can be used to attach fluorescent dyes, biotin (B1667282) tags, or other reporter groups to facilitate detection and analysis.

Role as a Precursor in the Synthesis of Complex Heterocyclic Systems

One of the most well-documented applications of compounds like this compound is their use as versatile precursors for the synthesis of more complex heterocyclic systems. The differential reactivity of the C-I and C-Br bonds allows for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions.

For example, a practical and general synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones has been described starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one. researchgate.net This methodology leverages the higher reactivity of the C-I bond for initial Suzuki-Miyaura or Sonogashira couplings, followed by subsequent reactions at the C-Br position. This approach allows for the generation of diverse libraries of quinolone derivatives with potential applications in drug discovery.

Reaction TypePosition of Reactivity on the Quinolinone CoreResulting StructureReference
Suzuki-Miyaura CouplingC-3 (Iodine)3-Aryl-6-bromo-1-methylquinolin-4(1H)-one researchgate.net
Sonogashira CouplingC-3 (Iodine)3-Alkynyl-6-bromo-1-methylquinolin-4(1H)-one researchgate.net
AminocarbonylationC-6 (Bromine)3-Substituted-6-carbamoyl-1-methylquinolin-4(1H)-one researchgate.net

Potential in Advanced Materials Science Based on Electronic Properties (theoretical/foundational)

The electronic properties of quinolinone derivatives, stemming from their extended π-conjugated systems, suggest their potential application in advanced materials science. While theoretical and foundational studies on this compound are yet to be reported, the broader class of quinolines has been investigated for their optical and electronic properties.

The introduction of heavy atoms like bromine and iodine can influence the photophysical properties of the molecule, potentially leading to applications in areas such as:

Organic Light-Emitting Diodes (OLEDs): The quinolinone core can be part of a larger chromophore in an OLED device. The heavy atoms might enhance intersystem crossing, which could be exploited in the design of phosphorescent emitters.

Organic Semiconductors: The ability to form ordered stacks in the solid state, a property influenced by substituents, is crucial for charge transport in organic field-effect transistors (OFETs).

Sensors: The electronic properties of the quinolinone ring can be modulated by the binding of analytes, leading to a detectable change in fluorescence or absorbance, forming the basis for chemical sensors.

Further theoretical calculations and experimental investigations are needed to fully explore the potential of this compound and its derivatives in materials science.

Concluding Remarks and Future Research Perspectives

Synthesis and Functionalization: Current Achievements and Unexplored Avenues

The primary achievement in the study of 6-Bromo-3-iodo-1-methylquinolin-4(1H)-one lies in its successful application as a cornerstone for building molecular diversity. Research has demonstrated its utility as a starting material for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones through regioselective, sequential palladium-catalyzed cross-coupling reactions. researchgate.net This approach allows for the controlled and independent modification of the C3 and C6 positions.

Key functionalization reactions that have been successfully performed include:

Suzuki-Miyaura Coupling: Introducing aryl or heteroaryl groups.

Sonogashira Coupling: Installing alkyne moieties.

Aminocarbonylation: Forming amide functionalities. researchgate.net

These reactions are often carried out under microwave irradiation, which facilitates rapid and efficient synthesis, making the methodology suitable for generating chemical libraries for screening purposes. researchgate.net

Despite these advances, several avenues remain unexplored. The synthesis of the title compound itself is not explicitly detailed in a single procedure but can be inferred from multi-step sequences starting from precursors like 4-bromoaniline (B143363). researchgate.netatlantis-press.com A typical route would involve the construction of the 6-bromoquinolin-4-ol (B142416) core, followed by iodination at the C3 position and subsequent N-methylation. atlantis-press.comnih.gov Optimizing a high-yield, scalable synthesis for this compound is a crucial first step for its broader application.

Future research should also focus on expanding the repertoire of functionalization reactions. Exploring other modern cross-coupling methodologies, such as Buchwald-Hartwig amination, cyanation, or borylation, could further enhance the molecular diversity accessible from this platform. The differential reactivity of the C-I versus the C-Br bond under various catalytic conditions warrants a more systematic investigation to refine the principles of regioselective functionalization.

Table 1: Established Functionalization Reactions of this compound

Reaction TypeReagents/ConditionsPosition FunctionalizedReference
Suzuki-MiyauraPd Catalyst, Base, Boronic AcidC3 and C6 researchgate.net
SonogashiraPd/Cu Catalysts, Base, Terminal AlkyneC3 and C6 researchgate.net
AminocarbonylationPd Catalyst, CO, AmineC3 and C6 researchgate.net

Advancements in Computational and Spectroscopic Characterization

Future research should prioritize the full spectroscopic characterization using modern techniques, including:

1D and 2D Nuclear Magnetic Resonance (NMR): To unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. nih.gov

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes of the functional groups.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing interactions.

Furthermore, computational modeling represents a significant and underexplored area. Quantum mechanical methods like Density Functional Theory (DFT) could provide invaluable insights into the molecule's electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, and theoretical spectroscopic signatures. nih.govnih.gov Such studies would not only support experimental findings but also help rationalize the compound's reactivity and guide further synthetic efforts. Combining experimental data with QM/MM (Quantum Mechanics/Molecular Mechanics) simulations could also predict its interactions with biological targets. nih.govfrontiersin.org

Future Directions in Mechanistic Understanding and Reactivity Control

The ability to perform regioselective, sequential cross-coupling reactions on this compound is its most compelling feature. researchgate.net The generally accepted principle is that the carbon-iodine bond is more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond, allowing for initial functionalization at the C3 position. However, a detailed mechanistic investigation under various reaction conditions has yet to be performed.

Future research should focus on:

Kinetic Studies: To quantify the relative reaction rates at the C3-I and C6-Br positions with different palladium catalysts, ligands, and substrates. This would enable the development of a more predictable and finely tuned synthetic toolkit.

Catalyst and Ligand Screening: To identify catalytic systems that can either enhance the inherent selectivity or potentially reverse it, offering even greater synthetic flexibility.

Investigation of Reaction Intermediates: Utilizing techniques like in-situ NMR or specialized mass spectrometry to detect and characterize key intermediates in the catalytic cycle, providing direct evidence for the operative reaction mechanism.

Understanding the subtle electronic and steric factors that govern the reactivity of each halogenated site is paramount for achieving complete control over the synthesis of complex, polysubstituted quinolinone derivatives. Moreover, exploring alternative activation methods beyond palladium catalysis, such as photoredox or other transition-metal-catalyzed reactions, could unlock novel reaction pathways.

Emerging Roles in Chemical Biology and Material Science Research

Given the prevalence of the quinolinone core in pharmacologically active molecules, this compound is poised to be a valuable building block in drug discovery. Its utility in generating libraries of 1,3,6-trisubstituted quinolin-4(1H)-ones makes it an ideal starting point for hit-to-lead campaigns. researchgate.net The related compound 6-bromo-4-iodoquinoline (B1287929) is an intermediate in the synthesis of GSK2126458, a potent PI3K and mTOR inhibitor, highlighting the potential of such scaffolds in oncology research. researchgate.netatlantis-press.com Future work should involve synthesizing libraries based on this template for screening against a wide range of biological targets, including protein kinases, G-protein coupled receptors, and enzymes implicated in various diseases.

In material science, the rigid, aromatic, and electron-rich nature of the quinolinone system suggests potential applications in the development of novel organic functional materials. The dual halogenation provides handles for polymerization or for grafting the quinolinone core onto other structures. Unexplored future directions include:

Organic Electronics: Synthesizing conjugated polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The electronic properties can be tuned by the choice of substituents added via cross-coupling.

Fluorescent Sensors: Developing chemosensors where the fluorescence of the quinolinone core is modulated by the binding of specific analytes (e.g., metal ions, anions) to substituents introduced at the C3 and C6 positions.

Functional Polymers: Incorporating the quinolinone unit into polymer backbones to create materials with enhanced thermal stability, specific optical properties, or unique self-assembly characteristics.

The strategic placement of reactive sites on a stable, functional core makes this compound a molecule of significant potential, with its future applications limited only by the scope of scientific inquiry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing iodine at the 3-position in 6-bromo-1-methylquinolin-4(1H)-one derivatives?

  • Methodological Answer : Iodination is typically achieved using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF). For example, 6-fluoro-3-iodo-2-methylquinolin-4(1H)-one was synthesized via iodination of the parent quinolinone with NIS, yielding 97% under optimized conditions . Similar protocols can be adapted for 6-bromo derivatives, with careful monitoring of reaction kinetics using TLC or HPLC.

Q. What spectroscopic techniques are critical for confirming the structure of 6-bromo-3-iodo-1-methylquinolin-4(1H)-one?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., distinguishing aromatic protons (δ 7.73 ppm for iodinated positions) and methyl groups (δ 2.64 ppm) .
  • HRMS (ESI+) : Validates molecular weight (e.g., calc. for C₁₀H₈BrINO: 364.8932) and isotopic patterns for bromine/iodine .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in dihalogenated systems .

Q. What handling and storage protocols are recommended for light-sensitive quinolinone derivatives?

  • Methodological Answer :

  • Storage : Amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation .
  • Handling : Use light-protected glassware (e.g., brown Schlenk flasks) during synthesis. For hygroscopic derivatives, employ gloveboxes with <1 ppm O₂/H₂O .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination yields at the 3-position in brominated quinolinones?

  • Methodological Answer :

  • Solvent Effects : DMF enhances electrophilic iodination due to high polarity, while DMSO may stabilize intermediates .
  • Catalyst Screening : Lewis acids (e.g., FeCl₃) can accelerate halogen exchange; monitor via in situ IR for intermediate trapping .
  • Temperature Control : Reactions at 0°C minimize side products (e.g., diiodination), as seen in analogous fluoro-iodo derivatives .

Q. How to resolve contradictions in NMR data when characterizing dihalogenated quinolinones?

  • Methodological Answer :

  • Decoupling Experiments : Suppress coupling between Br and I to simplify splitting patterns (e.g., 1H-1H NOESY for spatial proximity analysis) .
  • Isotopic Labeling : Synthesize ¹³C/²H-labeled analogs to track halogen-induced deshielding effects .
  • Comparative Crystallography : Use X-ray structures (e.g., from related compounds like 6-bromo-2-cyclohexylquinoline) to validate NMR assignments .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient sites for Suzuki-Miyaura coupling. For example, the 3-iodo position shows higher electrophilicity (Fukui indices >0.1) .
  • Solvent Modeling : COSMO-RS simulations predict solubility trends in toluene/DMF mixtures, critical for catalyst accessibility .

Q. How to design regioselective bromination strategies for quinolinone scaffolds?

  • Methodological Answer :

  • Directing Groups : Install transient protecting groups (e.g., -OMe) at the 6-position to steer bromination to the 3-position, followed by deprotection .
  • Microwave-Assisted Reactions : Shorten reaction times (5–10 min) to favor kinetic over thermodynamic control, reducing dibrominated byproducts .

Q. What bioactivity assay designs are effective for antimalarial candidates based on quinolinone derivatives?

  • Methodological Answer :

  • In Vitro Parasite Inhibition : Use Plasmodium falciparum 3D7 strains with IC₅₀ determination via SYBR Green fluorescence. Include positive controls (e.g., chloroquine) and assess cytotoxicity in HepG2 cells .
  • Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .

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